molecular formula C20H21NO4 B4552201 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE

2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE

Cat. No.: B4552201
M. Wt: 339.4 g/mol
InChI Key: TWEPUJHVGDFROF-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2-phenylacetyl)amino]acetate is an organic compound with the molecular formula C20H23NO3 This compound is known for its unique structural features, which include a dimethylphenyl group, an oxoethyl group, and a phenylacetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-[(2-phenylacetyl)amino]acetate typically involves the following steps:

    Formation of the oxoethyl intermediate: This step involves the reaction of 2,5-dimethylphenylacetic acid with an appropriate reagent to form the oxoethyl intermediate.

    Coupling with phenylacetylamino group: The oxoethyl intermediate is then coupled with 2-phenylacetylamino acetic acid under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2-phenylacetyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl and dimethylphenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2-phenylacetyl)amino]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-[(2-phenylacetyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenyl)-2-oxoethyl acetate
  • 2-(2,5-Dimethylphenyl)-2-oxoethyl phenylacetate
  • 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-phenylacetate

Uniqueness

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2-phenylacetyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structural features allow for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14-8-9-15(2)17(10-14)18(22)13-25-20(24)12-21-19(23)11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEPUJHVGDFROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)CNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE
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2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE
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2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE
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2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE
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2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE
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2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE

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